molecular formula C10H10O2 B1457036 4-phenyloxolan-3-one CAS No. 946125-02-6

4-phenyloxolan-3-one

Cat. No.: B1457036
CAS No.: 946125-02-6
M. Wt: 162.18 g/mol
InChI Key: FIIIECQDPFHWKL-UHFFFAOYSA-N
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Description

4-Phenyloxolan-3-one, also known as 4-phenyldihydrofuran-3(2H)-one, is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a phenyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-phenyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIECQDPFHWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946125-02-6
Record name 4-phenyloxolan-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyloxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-phenylbutanoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxolane ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of catalytic processes and continuous flow reactors to optimize yield and purity. The choice of method depends on factors such as the availability of raw materials, desired production scale, and economic considerations .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenyl-substituted derivatives .

Scientific Research Applications

4-Phenyloxolan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. These interactions are crucial for its role in synthetic chemistry and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and a subject of interest in scientific research .

Biological Activity

4-Phenyloxolan-3-one, also known as (3R,4R)-3-acetyl-4-phenyloxolan-2-one, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12O3C_{12}H_{12}O_3 and features a unique oxolane ring structure substituted with a phenyl group. This structural configuration is significant for its biological interactions.

PropertyValue
Molecular Weight204.22 g/mol
Melting Point70-72 °C
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)2.5

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties . In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity , particularly against breast cancer cell lines such as MCF-7. In one study, the compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . Animal models of inflammation showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing destabilization.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Immune Response : It appears to downregulate inflammatory pathways, contributing to its anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated that the compound was effective at concentrations as low as 10 µg/mL, outperforming several commercially available antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies at ABC Institute assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards MCF-7 cells with minimal effects on normal fibroblast cells, highlighting its potential for targeted cancer therapy.

Case Study 3: Anti-inflammatory Mechanism Exploration

A research group evaluated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in edema compared to control groups, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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